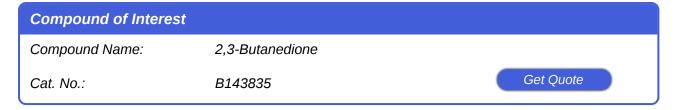


# Toxicological Profile of Inhaled 2,3-Butanedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of inhaled **2,3-butanedione** (diacetyl), a volatile organic compound used as a butter flavoring agent. Occupational exposure to **2,3-butanedione** has been linked to severe respiratory diseases, including the debilitating and irreversible lung condition, bronchiolitis obliterans. This document summarizes key quantitative toxicological data, details experimental protocols from pivotal studies, and elucidates the known molecular signaling pathways involved in its toxicity.

## **Quantitative Toxicological Data**

The following tables summarize the significant findings from inhalation studies conducted by the National Toxicology Program (NTP) on Wistar Han rats and B6C3F1/N mice. These studies provide critical dose-response data for both short-term and chronic exposures to **2,3-butanedione**.

Table 1: Summary of 3-Month Inhalation Study in Wistar Han Rats[1]



Exposure Concentration (ppm)	Key Findings
6.25	No significant adverse effects observed.
12.5	No significant adverse effects observed.
25	No significant adverse effects observed.
50	Increased incidence of nonneoplastic lesions in the respiratory tract, including suppurative inflammation, necrosis, and metaplasia of the respiratory and olfactory epithelium.
100	Two male rats died before the end of the study.  Significant decrease in mean body weights of males and females. Significant increase in neutrophil counts in females. Significant increases in the erythron in both sexes. Highest incidence and severity of nonneoplastic lesions in the respiratory tract.

Table 2: Summary of 2-Year Inhalation Study in Wistar Han Rats[1]

Exposure Concentration (ppm)	Key Findings
12.5	No significant adverse effects observed.
25	Moderately reduced survival in females.
50	Significantly lower survival in males. Decreased mean body weights in both sexes. Some evidence of carcinogenic activity in male rats based on the combined incidences of squamous cell papilloma and squamous cell carcinoma of the nose. Increased incidences of nonneoplastic lesions of the nose, larynx, trachea, and lung in both sexes.

Table 3: Summary of 3-Month Inhalation Study in B6C3F1/N Mice[1]



Exposure Concentration (ppm)	Key Findings
6.25	No significant adverse effects observed.
12.5	Significantly lower mean body weights in females.
25	Significantly lower mean body weights in females.
50	Significantly lower mean body weights in males and females. Clinical observations included sneezing and abnormal breathing. Increased incidences of nonneoplastic lesions in the respiratory tract, primarily in the nose.
100	Significantly lower mean body weights in males and females. Clinical observations included sneezing and abnormal breathing. Highest incidence and severity of nonneoplastic lesions in the respiratory tract.

Table 4: Summary of 2-Year Inhalation Study in B6C3F1/N Mice[1]

Exposure Concentration (ppm)	Key Findings
12.5	No evidence of carcinogenic activity.
25	No evidence of carcinogenic activity.
50	Significantly lower survival in males and females. Reduced mean body weights. Clinical observations included abnormal breathing, thinness, sneezing, and eye abnormalities.  Equivocal evidence of carcinogenic activity in
	female mice based on the occurrences of adenocarcinoma of the nose. Increased incidences of nonneoplastic lesions of the nose, larynx, trachea, and lung in both sexes.



## **Key Experimental Protocols**

The data presented above were generated from rigorously controlled inhalation studies. The following provides a detailed description of the methodologies employed in the pivotal National Toxicology Program (NTP) studies.[1]

#### **Animal Models**

- Species: Wistar Han [Crl:WI (Han)] rats and B6C3F1/N mice.
- Source: Charles River Laboratories.
- Age at study start: 6 to 7 weeks.
- Acclimation period: 11 to 14 days.
- Housing: Animals were housed individually. Feed and water were available ad libitum, except during exposure periods.

#### **Exposure System and Protocol**

- Exposure Method: Whole-body inhalation.
- Chambers: Stainless-steel and glass inhalation chambers.
- Vapor Generation: 2,3-Butanedione (≥98.5% pure) was vaporized by heating and mixed with humidified, HEPA-filtered air.
- Exposure Duration: 6 hours per day, 5 days per week.
- Study Durations: 3 months (14 weeks) and 2 years (105 weeks).
- Concentration Monitoring: Chamber concentrations were monitored using an online gas chromatograph with a flame ionization detector.

#### **Clinical and Pathological Assessments**

Clinical Observations: Animals were observed twice daily for morbidity and mortality. Body
weights were recorded weekly for the first 13 weeks and then monthly.



- Clinical Pathology (3-Month Studies): Blood was collected for hematology and clinical chemistry analyses at day 23 and at the end of the study.
- Necropsy and Histopathology: A complete necropsy was performed on all animals. A
  comprehensive range of tissues was collected, preserved in 10% neutral buffered formalin,
  processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for
  microscopic examination.

#### In Vitro Exposure of Human Airway Epithelial Cells

- Cell Culture: Primary human bronchial epithelial cells were grown at an air-liquid interface (ALI) to create a differentiated, pseudostratified epithelium.[2]
- Exposure: Cells were exposed to 2,3-butanedione vapor for 1 hour.[2]
- Assessments: Post-exposure analyses included measurements of lactate dehydrogenase (LDH) and cleaved caspase 3/7 activity as markers of cellular injury and apoptosis, and trans-epithelial electrical resistance (TEER) to assess epithelial barrier integrity.[2]

### Signaling Pathways in 2,3-Butanedione Toxicity

Inhalation of **2,3-butanedione** triggers a complex series of molecular events in the respiratory tract, leading to inflammation, cell injury, and, in severe cases, fibrosis. The following diagrams illustrate the key signaling pathways implicated in its toxicity.



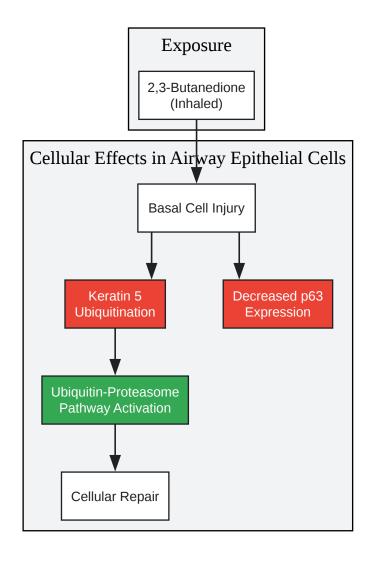


Figure 1: Ubiquitin-Proteasome Pathway in Basal Cell Repair

Inhaled **2,3-butanedione** causes injury to airway basal cells, leading to the ubiquitination of keratin 5 and a decrease in the expression of the transcription factor p63.[1] This damage triggers the activation of the ubiquitin-proteasome pathway, which is involved in the subsequent cellular repair processes.[1]



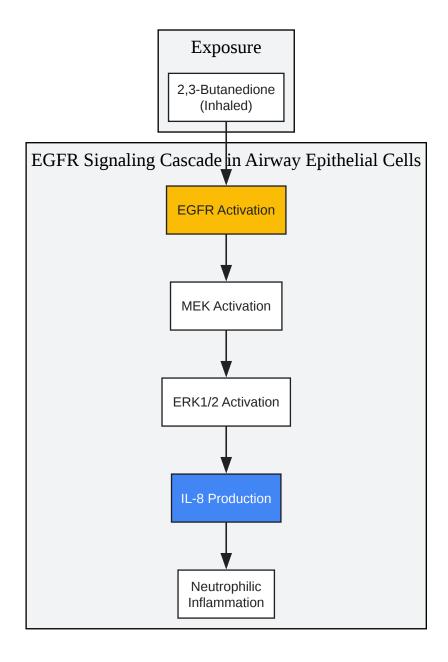


Figure 2: EGFR-Dependent Inflammatory Response

**2,3-Butanedione** exposure activates the Epidermal Growth Factor Receptor (EGFR) on airway epithelial cells.[3][4] This initiates a downstream signaling cascade involving MEK and ERK1/2, which ultimately leads to the production and release of the pro-inflammatory cytokine Interleukin-8 (IL-8).[3] IL-8 is a potent chemoattractant for neutrophils, contributing to the neutrophilic inflammation characteristic of **2,3-butanedione**-induced lung injury.[3]



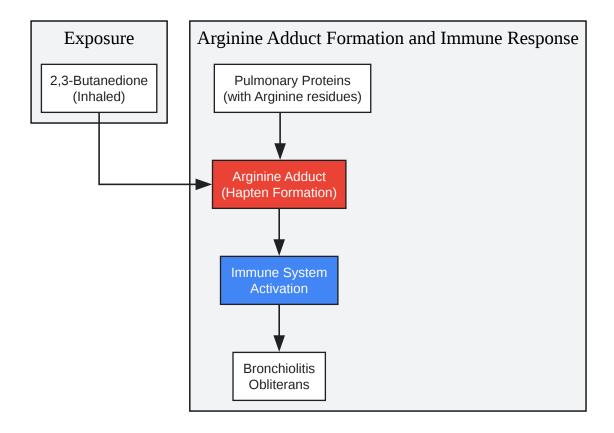


Figure 3: Hapten Formation and Potential Immune-Mediated Toxicity

**2,3-Butanedione** is a reactive  $\alpha$ -dicarbonyl compound that can covalently bind to arginine residues on proteins within the lungs.[5][6][7] This modification can create novel epitopes (haptens) that may be recognized by the immune system, triggering an inflammatory and potentially autoimmune response that contributes to the pathogenesis of bronchiolitis obliterans.[5]



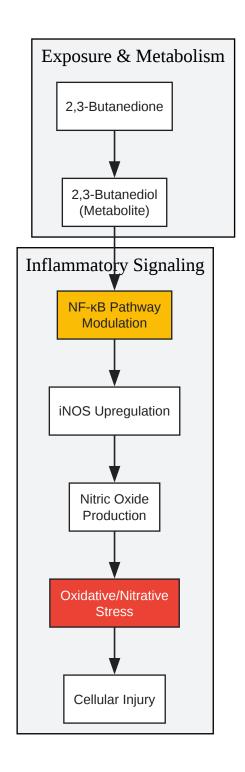


Figure 4: Potential Role of NF-κB in 2,3-Butanedione-Induced Inflammation

While the direct effect of **2,3-butanedione** on NF-κB is still under investigation, its metabolite, 2,3-butanediol, has been shown to modulate the NF-κB signaling pathway. The activation of



NF-kB can lead to the upregulation of inducible nitric oxide synthase (iNOS), resulting in increased production of nitric oxide and subsequent oxidative and nitrative stress, which contributes to cellular injury in the respiratory tract.

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